NO2-SPDMV
Overview
Description
NO2-SPDMV is a cleavable linker that plays a crucial role in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to join cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Mechanism of Action
Target of Action
NO2-SPDMV, also known as 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing for targeted delivery of the cytotoxic drug .
Mode of Action
This compound acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . It is a cleavable linker, meaning it can be broken down within the cell to release the attached drug . This cleavage is typically triggered by conditions within the cell, such as a particular pH or the presence of certain enzymes . This ensures that the cytotoxic drug is only released once the ADC has bound to its target and been internalized by the cell .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that it is linked to in the ADC. Generally, these drugs work by interfering with cell division, preventing the cancer cells from proliferating . The precise mechanisms can vary, but common targets include microtubules and DNA .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC as a whole. ADCs are designed to have a long circulation time in the bloodstream, allowing them to reach and bind to their target cells . Once the ADC has bound to its target and been internalized by the cell, the linker (this compound) is cleaved, and the drug is released . The drug can then exert its cytotoxic effects, while the antibody and linker fragments are typically degraded by the cell .
Result of Action
The result of this compound’s action is the targeted delivery of a cytotoxic drug to cancer cells. By linking the drug to an antibody, this compound allows the drug to specifically target cancer cells, reducing the impact on healthy cells . This can increase the effectiveness of the drug and reduce side effects .
Action Environment
The action of this compound and the ADCs it forms can be influenced by various environmental factors. For example, the pH within cells can affect the cleavage of the linker and the release of the drug . Additionally, the presence of specific enzymes within the cell can also trigger cleavage of the linker . The stability of the ADC in the bloodstream can be affected by factors such as temperature and the presence of other proteins .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not fully understood yet. It is known that this compound is a bifunctional linker for ADC . This suggests that it may interact with antibodies and drugs in the process of antibody-drug conjugation. The nature of these interactions is likely covalent, leading to the formation of stable conjugates.
Cellular Effects
The cellular effects of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not fully known. It is known that this compound is used in the production of monoclonal antibodies . It has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may influence cell function and cellular metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate in laboratory settings are not well-documented. It is known that this compound is used in the production of monoclonal antibodies , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not well-understood. It is known that this compound is used in the production of monoclonal antibodies , suggesting that it may interact with enzymes or cofactors involved in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NO2-SPDMV involves several steps, including the preparation of the linker and its conjugation to the antibody and drug. The reaction conditions typically involve mild temperatures and pH levels to maintain the stability of the antibody and drug. Specific reagents and catalysts are used to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems to ensure consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required standards for use in ADCs .
Chemical Reactions Analysis
Types of Reactions
NO2-SPDMV undergoes various chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable, allowing for the controlled release of the drug from the antibody.
Conjugation Reactions: This compound is conjugated to antibodies and drugs through specific chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Catalysts: To facilitate the conjugation process.
Buffers: To maintain the pH levels during the reactions.
Solvents: To dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions involving this compound are antibody-drug conjugates, which are used in targeted cancer therapies .
Scientific Research Applications
NO2-SPDMV has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the development of targeted therapies and diagnostic tools.
Medicine: Integral in the creation of ADCs for cancer treatment, allowing for precise targeting of cancer cells while minimizing damage to healthy cells.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
Similar Compounds
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cleavable linker used in ADC synthesis.
MCC (Maleimidocaproyl): A non-cleavable linker used in ADCs.
VC-PAB (Valine-citrulline-p-aminobenzyl): A cleavable linker used in ADCs.
Uniqueness of NO2-SPDMV
This compound stands out due to its specific cleavable nature, which allows for precise control over the release of the drug. This feature enhances the effectiveness of ADCs by ensuring that the drug is released only at the target site, minimizing side effects and improving therapeutic outcomes .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHEWNNTCBJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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